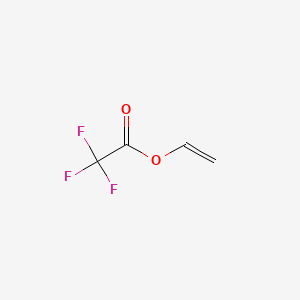

Vinyl trifluoroacetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethenyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGRMWIREQJHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25748-85-0 | |

| Record name | Acetic acid, 2,2,2-trifluoro-, ethenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25748-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90195813 | |

| Record name | Vinyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow or colorless liquid; bp = 39-40 deg C; Stabilized with 3,5-Di-tert-butylcatechol; [Alfa Aesar MSDS] | |

| Record name | Vinyl trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

433-28-3 | |

| Record name | Ethenyl 2,2,2-trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD7HFM535P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for Vinyl Trifluoroacetate (B77799)

The synthesis of vinyl trifluoroacetate has been achieved through various advanced chemical transformations. Key among these are the catalytic addition of trifluoroacetic acid to acetylene (B1199291) derivatives and reactions involving the highly reactive trifluoroacetic anhydride (B1165640).

Catalytic Additions to Acetylene Derivatives

A primary industrial method for producing vinyl esters is the addition of carboxylic acids to acetylene, a reaction that is often facilitated by metal catalysts. acs.org In the case of this compound, this involves the direct reaction of trifluoroacetic acid with acetylene gas. google.com

Mercury salts have historically been employed as effective catalysts for the vinylation of carboxylic acids. acs.orggoogle.com In the synthesis of this compound, mercury(II) oxide (HgO) is a key component of the catalytic system. google.com The catalytic cycle is thought to involve the formation of a mercury-acetylene complex, which then undergoes nucleophilic attack by the trifluoroacetate anion. acs.org While effective, the environmental toxicity of mercury has led to research into alternative catalysts. acs.orgresearchgate.net

To enhance the efficiency of the mercury-catalyzed synthesis of this compound, the catalyst system has been optimized. A particularly effective system consists of mercuric oxide, oleum (B3057394) (fuming sulfuric acid), and acetic acid. google.com Oleum acts as a strong acid promoter, while acetic acid serves as a solvent and may also participate in the reaction medium. The reaction is typically followed by the addition of anhydrous sodium acetate (B1210297) and subsequent fractional distillation to isolate the this compound product. google.com

A specific example of this process involves reacting 25 grams of trifluoroacetic acid with an excess of acetylene in the presence of 0.48 grams of mercuric oxide and 2 cubic centimeters of 60% oleum in glacial acetic acid. google.com

Reactions Involving Trifluoroacetic Anhydride

Trifluoroacetic anhydride is a powerful reagent for the synthesis of this compound, primarily through its reaction with aldehydes. google.com This method offers an alternative to the use of acetylene.

The condensation of trifluoroacetic anhydride with various aldehydes provides a route to this compound and its derivatives. This reaction is typically carried out at elevated temperatures and pressures. For instance, heating a mixture of acetaldehyde, trifluoroacetic anhydride, and sodium trifluoroacetate in a shaking autoclave at approximately 200°C yields this compound. google.com

This methodology can be extended to other aldehydes to produce substituted vinyl trifluoroacetates. google.com The following table summarizes the reactants and corresponding products for this synthetic approach.

| Aldehyde | Product |

| Acetaldehyde | This compound |

| Propionaldehyde | Methylthis compound |

| Butyraldehyde | Ethylthis compound |

| Phenylacetaldehyde | Phenylthis compound |

Table 1: Synthesis of this compound Derivatives from Aldehydes and Trifluoroacetic Anhydride. google.com

Novel Approaches for this compound Synthesis

Research continues to explore new and improved methods for the synthesis of this compound, aiming for milder reaction conditions, higher efficiency, and avoidance of toxic catalysts. One such novel approach involves the use of gold catalysts. A study has shown that a gold(III) complex can catalytically form this compound through the anti-addition of trifluoroacetic acid to acetylene. uio.nounit.no This reaction proceeds via a double insertion pathway, highlighting a complex but potentially more environmentally benign catalytic cycle. uio.no

Another area of development is the use of palladium catalysis. While more commonly associated with vinyl ether synthesis, palladium complexes with trifluoroacetate ligands have been studied and could offer future pathways for this compound synthesis. academie-sciences.frbeilstein-journals.org Additionally, photocatalytic methods are emerging for various trifluoromethylation reactions, and while not directly applied to the synthesis of this compound itself, the activation of trifluoroacetic acid and its derivatives through photoredox catalysis suggests potential future synthetic strategies. researchgate.netfrontiersin.org

Strategies Bypassing Expensive or Sensitive Trifluoromethylation Reagents

The synthesis of α-trifluoromethyl ketones often relies on trifluoromethylation reactions, which can involve costly and delicate reagents. researchgate.net An alternative approach focuses on the construction of these compounds through methods that circumvent the direct use of such reagents. researchgate.netresearchgate.net One such strategy involves the use of trifluoroacetic anhydride (TFAA) as a readily available and cost-effective trifluoromethyl source. researchgate.netresearchgate.net

A notable method employs visible-light photoredox catalysis, where TFAA is activated to generate a trifluoromethyl radical. researchgate.net For instance, the direct α-trifluoromethylation of acetophenone (B1666503) derivatives has been achieved using TFAA in the presence of a ruthenium(II) photocatalyst and an activator like pyridine-N-oxide. researchgate.net This approach avoids the pre-functionalization of the ketone substrate and provides an efficient pathway to α-CF3-substituted ketones. researchgate.netresearchgate.net

The general applicability of these methods is highlighted by their tolerance of various functional groups on the substrates. researchgate.net This strategy represents a more economical and scalable option for synthesizing compounds that would otherwise require expensive trifluoromethylating agents. researchgate.net

Utilizing Aroyl Fluorides with Gem-Difluoroalkenes through Cooperative Catalysis

A sophisticated strategy for synthesizing α-trifluoromethyl-substituted ketones, which can be seen as precursors or related structures to this compound, involves the cooperative use of photoredox and N-heterocyclic carbene (NHC) catalysis. researchgate.netresearchgate.net This method utilizes aroyl fluorides as bifunctional reagents that react with gem-difluoroalkenes. researchgate.netresearchgate.net This "fluoroaroylation" process offers an alternative disconnection approach for constructing the α-CF3 carbonyl moiety, bypassing the need for traditional trifluoromethylation of ketones. researchgate.netresearchgate.net

The reaction is notable for its broad substrate scope, accommodating a diverse range of functional groups on both the gem-difluoroalkene and the aroyl fluoride. researchgate.netresearchgate.net The synergistic action of the photoredox catalyst and the NHC catalyst is crucial for the reaction's success. researchgate.netresearchgate.net This dual catalytic system enables the efficient formation of the desired products under mild conditions. researchgate.net Furthermore, this methodology has been extended to provide access to mono- and difluoroalkyl ketones, demonstrating its versatility. researchgate.net

Mechanistic Investigations of this compound Formation

Understanding the detailed reaction pathways is crucial for optimizing synthetic protocols and designing new catalysts. This section delves into the mechanistic aspects of this compound synthesis.

Detailed Reaction Mechanisms for Catalytic Synthesis

The catalytic formation of this compound from acetylene and trifluoroacetic acid has been a subject of mechanistic inquiry. One proposed catalytic cycle involves a gold(III) complex. uio.no The cycle is thought to begin with the insertion of acetylene into a gold-oxygen bond of the catalyst, forming a gold(III) vinyl complex. uio.no This step is followed by protolytic cleavage of the gold-carbon bond, which releases the this compound product and regenerates the active catalyst. uio.no

In other catalytic systems, such as the palladium-catalyzed copolymerization of ethylene (B1197577) with this compound, mechanistic studies using low-temperature NMR have identified a preference for 2,1-insertion of the monomer to form a stable five-membered ring chelate. mdpi.com

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the energetics and transition states of reactions leading to this compound and related compounds. nih.govrsc.org These studies can elucidate complex reaction mechanisms and predict reaction outcomes.

For instance, in the context of C-H insertion reactions involving vinyl carbocations, DFT calculations have been used to model the diastereomeric transition state structures. nih.gov These calculations can reveal the subtle energetic differences that lead to the experimentally observed stereoselectivity. nih.gov By analyzing the computed transition state geometries, researchers can identify key steric and electronic interactions that govern the reaction's stereochemical outcome. nih.gov

In studies of transesterification reactions, which are mechanistically related to the formation of vinyl esters, DFT has been employed to calculate the activation energies for the formation of key intermediates, such as the hemiketal intermediate. rsc.org These calculations help in understanding the catalytic activity and in selecting appropriate catalysts for the reaction. rsc.org Harmonic frequency analysis is often used to confirm that the calculated geometries correspond to true transition states (identified by a single imaginary frequency) or stable intermediates (no imaginary frequencies). rsc.org

Computational investigations have also been applied to understand the atmospheric oxidation of this compound initiated by chlorine atoms. researchgate.networldscientific.com These studies use methods like the MP2 level of theory to explore the potential energy surface, identifying pre-reactive complexes and transition states for Cl-addition to the double bond. researchgate.networldscientific.com Such calculations provide insights into the reaction kinetics and the formation of secondary products in the atmosphere. researchgate.net

Table of Reaction Parameters for Catalytic Synthesis

| Catalyst System | Substrates | Key Intermediate Type | Computational Method | Ref. |

| Gold(III) | Acetylene, Trifluoroacetic Acid | Gold(III) vinyl complex | - | uio.no |

| Pd-diimine | Ethylene, this compound | 5-membered-ring chelate | Low-temperature NMR | mdpi.com |

| Imidodiphosphorimidate (IDPi) Acid | Vinyl tosylate | Vinyl carbocation | DFT (ωB97X-D/B3LYP-D3) | nih.gov |

| Zinc-based catalysts | Esters (for transesterification) | Hemiketal intermediate | DFT | rsc.org |

| - | This compound, Cl atom | Pre-reactive complex | MP2 | researchgate.networldscientific.com |

Polymerization Studies of Vinyl Trifluoroacetate

Homopolymerization of Vinyl Trifluoroacetate (B77799)

The synthesis of poly(vinyl trifluoroacetate) (PVTFAc) is achieved through the homopolymerization of its monomer, this compound (VTFAc). This process has been explored via various radical polymerization methods.

Radical Polymerization Mechanisms

Conventional free-radical polymerization of vinyl esters, including this compound, is characterized by a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.com However, the polymerization of these monomers presents specific challenges. The propagating poly(vinyl ester) radical is highly reactive, which leads to a significant occurrence of side reactions. mdpi.comresearchgate.net These include chain transfer to the monomer, polymer, and solvent, as well as head-to-head additions where the monomer adds in an inverted orientation. mdpi.comresearchgate.net

These chain-breaking events, particularly chain transfer, can result in branched polymers and make it difficult to produce uniform polymers with controlled high molecular weights and low dispersity in conventional radical systems. mdpi.comresearchgate.net The nature of the ester group, in this case, trifluoroacetate, influences the stereochemistry of the propagation step and thus the final polymer's tacticity due to polar and steric effects. mdpi.comresearchgate.net

Controlled Polymerization Techniques

To overcome the limitations of conventional radical polymerization, several controlled or reversible-deactivation radical polymerization (RDRP) techniques have been successfully applied to this compound. mdpi.com These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, suppressing side reactions and allowing for the synthesis of well-defined polymers. fujifilm.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile RDRP method that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. sigmaaldrich.com For less activated monomers (LAMs) like vinyl esters, the choice of CTA is critical. Agents that are highly effective for monomers like styrenes or acrylates, such as dithioesters, often inhibit the polymerization of vinyl esters. mdpi.com Conversely, CTAs like xanthates and certain dithiocarbamates provide effective control over the polymerization of vinyl esters, including VTFAc. mdpi.comsigmaaldrich.com The RAFT process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). sigmaaldrich.com The copolymerization of vinyl acetate (B1210297) (VAc) and this compound (VTFAc) using RAFT has been employed to produce poly(vinyl alcohol) with tunable racemic diad content. mdpi.com

A specific and highly effective subset of RAFT for vinyl esters is Macromolecular Design via the Interchange of Xanthates (MADIX) polymerization, which employs xanthates as the CTA. rsc.org Xanthate-mediated polymerization of VTFAc demonstrates the key features of a controlled process. rsc.org Research shows a linear increase in the number-average molar mass (Mn) with monomer conversion, and the resulting polymers exhibit very low dispersity values (Đ), typically between 1.07 and 1.23 for target molar masses below 15,000 g·mol−1. rsc.orgresearchgate.net This level of control allows for the fine-tuning of polymer characteristics. rsc.org The resulting poly(this compound) is a semi-crystalline material with a high melting point. rsc.org

Table 1: MADIX Polymerization of this compound (VTFAc) This table presents data from a study on the MADIX polymerization of VTFAc, showing the relationship between monomer conversion, theoretical molar mass (Mn,th), experimental molar mass (Mn,exp), and dispersity (Đ).

| Conversion (%) | M_n,th (g·mol⁻¹) | M_n,exp_ (g·mol⁻¹) | Dispersity (Đ) |

| 16 | 1,700 | 2,000 | 1.15 |

| 35 | 3,700 | 4,000 | 1.11 |

| 50 | 5,300 | 5,800 | 1.09 |

| 68 | 7,200 | 7,700 | 1.07 |

| 81 | 8,600 | 9,100 | 1.07 |

Data sourced from Polymer Chemistry, 2014, 5, 1013-1022. rsc.org

Photoinduced polymerization offers another route to synthesizing poly(this compound). One studied system utilizes benzophenone (B1666685) and tetrahydrofuran (B95107) (THF) at low temperatures. In this mechanism, benzophenone, upon absorbing UV light, enters an excited state. nih.govacs.org The excited benzophenone can then abstract a hydrogen atom from a donor molecule, in this case, tetrahydrofuran. nih.gov This process generates a THF-derived radical, which then acts as the initiator for the free-radical polymerization of the this compound monomer. Studies have confirmed that the photoinduced polymerization of VTFAc occurs effectively within the benzophenone-tetrahydrofuran system.

Influence of Reaction Conditions on Polymerization Kinetics

The kinetics of this compound polymerization are highly sensitive to various reaction conditions, including the type of solvent, temperature, and the concentration and type of control agent used.

Solvent and Temperature: The choice of solvent and the reaction temperature can have a profound impact on the stereochemistry of the polymerization, influencing the tacticity of the resulting polymer. Radical polymerization of VTFAc in bulk at 60°C yields a polymer with a diad syndiotacticity of 57%. researchgate.net The use of specific solvents, particularly fluoroalcohols, can significantly enhance syndiotactic propagation. mdpi.com For instance, while not specific to VTFAc, studies on the related vinyl acetate have shown that using fluoroalcohol solvents like (CF₃)₃COH at 0°C can produce narrowly-dispersed polymer with syndiotactic diad content up to 62.3%. mdpi.com Lowering the polymerization temperature generally favors syndiotactic placement. researchgate.net Research on other fluorine-containing vinyl esters has demonstrated that syndiotacticity can be increased to as high as 69% by conducting the polymerization in a solvent like tetrahydrofuran at 0°C, highlighting the combined influence of solvent choice and reduced temperature. researchgate.net

Role of Solvents in Polymerization Processes (e.g., Fluoroalcohol Solvents)

The choice of solvent plays a pivotal role in the polymerization of this compound, affecting not only the reaction kinetics but also the stereochemistry of the resulting polymer. mdpi.com Fluoroalcohols, in particular, have been identified as influential solvents in the radical polymerization of vinyl esters. mdpi.comacs.org

These solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and perfluoro-tert-butyl alcohol ((CF3)3COH), are capable of forming hydrogen bonds with the ester groups of both the monomer and the growing polymer chain. acs.org This interaction can influence the stereochemistry of the polymerization, leading to polymers with higher syndiotacticity. mdpi.comacs.org For example, the polymerization of vinyl acetate in (CF3)3COH at low temperatures (−78 °C) resulted in a diad syndiotacticity of 72%, the highest reported for radical polymerization of vinyl esters. acs.org The effectiveness of the fluoroalcohol in promoting syndiotacticity is related to its acidity (lower pKa) and bulkiness. acs.org

In the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the use of fluoroalcohol solvents like (CF3)3COH at 0°C has enabled the production of narrowly-dispersed poly(vinyl acetate) with a high racemic diad content of up to 62.3%. mdpi.com Research has also shown that solvent effects can influence the stereoregularity of poly(this compound) obtained through radical polymerization. researchgate.net Furthermore, the solvent can impact the kinetic chain length, with studies on xanthate-mediated polymerization of VTFAc indicating that chain transfer to the solvent can limit the number-average molar mass. rsc.org

Copolymerization of this compound

This compound is a versatile monomer for copolymerization, allowing for the synthesis of polymers with tailored properties.

Copolymerization with Vinyl Acetate

The copolymerization of this compound (VTFAc) with vinyl acetate (VAc) has been extensively studied, particularly through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com This process allows for the creation of statistical copolymers with well-controlled molecular weights and low dispersities (typically between 1.1 and 1.3). mdpi.com The introduction of the fluorine-containing VTFAc monomer enhances the solubility of the resulting copolymers in supercritical carbon dioxide (scCO₂). mdpi.comnih.gov

The reactivity ratios of VTFAc and VAc indicate a tendency towards alternation in their copolymerization. mdpi.com An azeotropic composition exists at 37% VAc, and at other monomer feed ratios, composition drift can occur. mdpi.com In controlled polymerization techniques like RAFT, this drift results in a gradient of composition within each polymer chain, leading to a more homogeneous final product. mdpi.com The copolymerization of these two monomers has been successfully controlled across the entire range of compositions. mdpi.com

Furthermore, these copolymers serve as precursors for creating well-defined block copolymers. For instance, PVAc-PVTFAc diblock copolymers can be synthesized and then, through selective methanolysis of the VTFAc units, converted into PVAc-poly(vinyl alcohol) (PVOH) diblock copolymers. rsc.org The sequence distribution of acetate and vinyl alcohol units in such copolymers has been shown to influence the nature of hydrogen bonding. aip.org

Table 1: Reactivity Ratios of Fluorinated Vinyl Esters in Copolymerization with Vinyl Acetate (VAc) (This table would be populated with specific reactivity ratio data from experimental studies, which are noted to exist but not explicitly quantified in the provided search results.)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Type | Reference |

| This compound (VTFAc) | Vinyl Acetate (VAc) | Value | Value | RAFT | mdpi.com |

| 1-(trifluoromethyl)vinyl acetate (CF₃VAc) | Vinyl Acetate (VAc) | Value | Value | RAFT | mdpi.com |

Challenges and Solutions in Copolymerization with Ethylene (B1197577)

The copolymerization of ethylene with polar vinyl monomers like this compound presents significant challenges for traditional transition-metal catalysts. mdpi.com A primary issue is the poisoning of the Lewis acidic metal center of the catalyst by the Lewis basic polar groups of the vinyl monomer. mdpi.com This can lead to deactivation of the catalyst. Another challenge is the potential for 2,1-insertion of the polar monomer, which can result in the formation of a stable metal-alkyl chelate, thereby inhibiting further monomer insertion and chain propagation. mdpi.comnih.gov

Research using cationic diimine palladium (Pd)(II) and nickel (Ni)(II) alkyl complexes has helped to identify these problems in the copolymerization of ethylene with monomers like vinyl acetate and this compound. mdpi.comnih.gov While palladium-based catalysts have shown some success in these copolymerizations, nickel-based catalysts have generally demonstrated much poorer performance. mdpi.com

Solutions to these challenges are an active area of research. One approach involves the design of new catalyst systems that are more tolerant to polar functional groups. The use of late-transition metal catalysts, such as those based on nickel and palladium, is a key strategy. mdpi.com Computational studies, like density functional theory (DFT) calculations, are being employed to gain a molecular-level understanding of the copolymerization mechanism and to guide the design of improved catalysts. mdpi.com For instance, DFT studies have been used to investigate the mechanisms of ethylene copolymerization with vinyltrimethoxysilane (B1682223) catalyzed by Brookhart-type nickel catalysts to elucidate the reaction pathways and barriers. mdpi.com While the provided information focuses on the challenges, the development of robust and efficient catalysts for the copolymerization of ethylene and this compound remains a key objective.

Control over Copolymer Composition and Sequence Distribution

Controlling the composition and sequence distribution in copolymers of this compound is crucial for tailoring the final material properties. In copolymerization with vinyl acetate using RAFT/MADIX techniques, the resulting statistical copolymers exhibit tunable thermal properties and tacticity. rsc.org The composition of these copolymers can be varied across a wide range, which in turn influences properties like solubility in supercritical CO₂. nih.gov

The inherent reactivity ratios of the comonomers govern the sequence distribution. For VTFAc and VAc, there is a tendency toward alternation, with an azeotropic point at a specific monomer feed ratio. mdpi.com By employing controlled radical polymerization methods like RAFT, a gradient in composition along the polymer chain is achieved rather than a blend of different polymer compositions, leading to a more uniform product. mdpi.com

The ability to control the sequence distribution is also highlighted in the synthesis of block copolymers. By creating a PVAc-PVTFAc diblock copolymer, selective hydrolysis of the trifluoroacetate groups can be performed to yield well-defined PVAc-PVOH diblock copolymers. rsc.org The sequence distribution of the remaining acetate groups and the newly formed hydroxyl groups in the hydrolyzed polymer has been found to be a critical factor in controlling the interchain associations through hydrogen bonding. aip.org Spectroscopic methods like NMR are used to quantify the diad and triad (B1167595) probabilities, which provides insight into the sequence distribution of the copolymers. acs.org

Stereochemistry and Tacticity in Poly(this compound) and Derived Polymers

The stereochemistry, specifically the tacticity, of poly(this compound) (PVTFAc) and the poly(vinyl alcohol) (PVA) derived from it has been a subject of significant investigation and some historical controversy. Tacticity refers to the stereochemical arrangement of the side groups along the polymer chain, which can be isotactic (same side), syndiotactic (alternating sides), or atactic (random).

Initially, it was believed that PVTFAc prepared by free-radical polymerization possessed a high degree of syndiotacticity, which would then be transferred to the resulting PVA upon hydrolysis. acs.orgpslc.ws However, later studies using high-resolution nuclear magnetic resonance (NMR) spectroscopy refuted this claim, demonstrating that the supposed high syndiotacticity was incorrect. acs.org These findings indicated that the physical property differences observed in these polymers could not be attributed to variations in tacticity as previously thought. acs.org

Despite this, research has shown that the tacticity of polyvinyl esters can be influenced by several factors. The use of bulky or polar side groups on the monomer can affect the stereochemistry of propagation. mdpi.com More significantly, the choice of solvent, particularly fluoroalcohols, plays a crucial role. mdpi.com Polymerization in fluoroalcohols can increase the syndiotactic content of the resulting polymer. mdpi.comacs.org For example, copolymerizing VTFAc with vinyl acetate in varying ratios using RAFT polymerization has been used to produce PVA with racemic diad contents ranging from 53% to 56%. mdpi.com Furthermore, using fluoroalcohol solvents at low temperatures can increase the racemic diad content even further. mdpi.com

NMR spectroscopy remains a primary tool for determining the tacticity of these polymers, though the interpretation of spectra for PVTFAc can be complex, with solvent effects influencing the relative peak intensities of the trifluoromethyl groups, suggesting that analyses beyond simple triad sequences may be necessary. capes.gov.briupac.org

Factors Influencing Polymer Tacticity (e.g., Steric Hindrance, Polar Effects, Solvent Effects)

The tacticity of poly(this compound) is influenced by several factors during polymerization, including steric hindrance, polar effects, and the nature of the solvent.

Steric and Polar Effects: The trifluoroacetate group's bulkiness and strong electron-withdrawing nature create significant steric and polar effects that favor the formation of syndiotactic polymer chains. iupac.org The radical polymerization of vinyl esters with bulky or polar substituents has been shown to be effective for achieving syndiotactic configurations. researchgate.net Theoretical treatments of radical polymerization suggest that syndiotactic propagation is generally favored over isotactic propagation due to these steric and electrostatic repulsions. iupac.org

Solvent Effects: The choice of solvent plays a crucial role in determining the stereoregularity of the resulting polymer. researchgate.net Research has shown that the syndiotacticity of PVTFA can be enhanced by conducting the polymerization in specific solvents. For instance, free radical polymerization of this compound in various solvents at temperatures ranging from -40°C to 60°C has been explored to manipulate tacticity. researchgate.net The use of fluoroalcohols as solvents, in particular, has been noted to increase the racemic diad content, leading to higher syndiotacticity. mdpi.com Polymerizations carried out in alkanes, where the polymer is insoluble, have yielded higher syndiotacticities compared to those in esters and ketones, where the polymer is soluble. researchgate.net At -40°C, syndiotactic diad contents of 60-63% have been achieved in alkanes, while in ketones, the content was 52-56%. researchgate.net

The following table summarizes the effect of different solvents on the syndiotacticity of poly(this compound) obtained through free radical polymerization.

| Solvent Type | Polymer Solubility | Resulting Syndiotacticity |

| Alkanes | Insoluble | Higher |

| Esters | Soluble | Lower |

| Ketones | Soluble | Lower |

| Fluoroalcohols | - | Increased Racemic Diad Content |

Synthesis of Stereoregular Poly(vinyl alcohol) from Poly(this compound) Precursors

Poly(this compound) is a valuable precursor for the synthesis of highly syndiotactic poly(vinyl alcohol). pslc.ws The process involves the polymerization of this compound followed by the hydrolysis (or alcoholysis) of the resulting PVTFA. This method is often preferred for producing PVA with enhanced syndiotactic character, which in turn leads to significant changes in properties like solubility, gelation, and crystallinity. mdpi.com

The conversion of PVTFA to PVA can be achieved through methods such as ammonolysis using dry, gaseous ammonia (B1221849) or alcoholysis catalyzed by substances like sodium carbonate. pslc.ws A common laboratory procedure involves dissolving PVTFA in a suitable solvent like purified tetrahydrofuran and then introducing a catalyst to facilitate the alcoholysis. pslc.ws The resulting PVA precipitates from the solution and can be collected, washed, and dried. pslc.ws The yield of PVA from this process can be quite high, around 90% of the theoretical value based on the initial PVTFA. pslc.ws

It is important to note that while PVTFA is a key route to syndiotactic PVA, other vinyl esters and vinyl ethers can also be used to create PVA with varying tacticities. koreascience.krkarger.comsun.ac.za For instance, isotactic PVA has been synthesized from precursors like poly(vinyl benzyl (B1604629) ether) and poly(vinyl t-butyl ether). iupac.org

The table below outlines a general procedure for the synthesis of PVA from a PVTFA precursor.

| Step | Description | Key Considerations |

| 1. Dissolution | Poly(this compound) is dissolved in a purified solvent (e.g., tetrahydrofuran) at reflux temperature. | The solvent must be free of inhibitors to prevent discoloration of the final product. pslc.ws |

| 2. Alcoholysis | A catalyst (e.g., sodium methoxide (B1231860) solution) is added to the polymer solution to initiate the conversion to poly(vinyl alcohol). | The reaction should be carried out in a well-ventilated hood due to hazardous solvent vapors. pslc.ws |

| 3. Precipitation & Collection | The resulting poly(vinyl alcohol) precipitates from the solution. | The polymer solution may need to be kept at an elevated temperature (e.g., 50°C) to prevent gelation before the reaction is complete. pslc.ws |

| 4. Washing & Drying | The collected PVA is washed with a solvent like methanol (B129727) and dried under vacuum. | This step removes residual reactants and solvent. pslc.ws |

Analysis of Syndiotacticity and Racemic Diad Content

The tacticity of poly(this compound) and the derived poly(vinyl alcohol) is quantitatively determined using nuclear magnetic resonance (NMR) spectroscopy. acs.org Both fluorine-19 NMR and proton (¹H) NMR can be employed to analyze the stereochemical structure of the polymer chains.

NMR Analysis: High-resolution NMR allows for the resolution of signals corresponding to different stereosequences, specifically isotactic, heterotactic, and syndiotactic triads. capes.gov.br In ¹H NMR of the derived PVA, the chemical shifts of the hydroxyl protons are sensitive to the tacticity of the polymer chain. For PVTFA, ¹⁹F NMR is particularly useful, as the signals from the trifluoromethyl groups can be resolved into peaks representing different triad stereosequences. capes.gov.brcapes.gov.br

Interpretation of Spectra: The relative intensities of the peaks in the NMR spectrum correspond to the proportions of the different stereosequences. capes.gov.br A diad is a sequence of two monomer units, which can be either meso (m) for isotactic or racemic (r) for syndiotactic. A triad consists of three monomer units and can be isotactic (mm), syndiotactic (rr), or heterotactic (mr). The diad syndiotacticity is often expressed as the percentage of racemic diads.

Initial studies suggested a high degree of syndiotacticity for PVTFA produced by free-radical methods; however, later NMR work indicated that these polymers were not as highly syndiotactic as first believed. acs.org The interpretation of the NMR spectra can be complex, as the relative peak positions and intensities can be influenced by the solvent used for the analysis, suggesting that longer stereosequences or other factors may need to be considered for a complete understanding. capes.gov.br

The following table presents typical data obtained from the analysis of PVTFA and its derivatives, highlighting the variations in tacticity.

| Polymerization Method/Conditions | Resulting Polymer | Analytical Technique | Measured Tacticity |

| Free radical polymerization in alkanes at -40°C | PVTFA | NMR Spectroscopy | Syndiotactic diad content of 60-63% researchgate.net |

| Free radical polymerization in ketones at -40°C | PVTFA | NMR Spectroscopy | Syndiotactic diad content of 52-56% researchgate.net |

| RAFT copolymerization of VAc and VTFAc | Poly(VAc-co-VTFAc) | NMR Spectroscopy | Racemic diad content of 53-56% mdpi.comresearchgate.net |

| Bulk polymerization of VTFAc | PVTFA | NMR Spectroscopy | Maximum syndiotacticity of 62% iupac.org |

Advanced Applications and Functional Materials Derived from Vinyl Trifluoroacetate

Precursors for Poly(vinyl alcohol) and its Derivatives

Vinyl trifluoroacetate (B77799) is a key precursor in the synthesis of poly(vinyl alcohol) (PVA) and its derivatives, offering routes to materials with controlled stereochemistry and block copolymer architectures.

The copolymerization of vinyl trifluoroacetate with other vinyl esters, such as vinyl acetate (B1210297) (VAc), provides a powerful method for producing stereoblock copolymers with tunable properties. mdpi.comrsc.org The tacticity of poly(vinyl esters), which significantly influences the properties of the resulting poly(vinyl alcohol) like solubility, crystallinity, and gelation, can be controlled by incorporating VTFAc. mdpi.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been effectively utilized to synthesize copolymers of VAc and VTFAc. mdpi.com By varying the proportion of VTFAc in the copolymerization, it is possible to produce PVA with a racemic diad content ranging from 53% to 56%. mdpi.com The synthesis of stereoblock poly(vinyl acetate), containing both atactic and syndiotactic segments, can be achieved by manipulating the reaction conditions. For instance, a polymerization can be initiated in bulk at a higher temperature and then completed at a lower temperature in the presence of a fluoroalcohol, such as hexafluoroisopropanol. mdpi.com This process allows for the creation of polymers with distinct blocks of differing tacticity, which translates to the final PVA material after hydrolysis. The resulting stereoblock polymers exhibit unique thermal properties. rsc.orgresearchgate.net

Biodegradable stereoblock polyesters have also been synthesized through stereoselective ring-opening polymerization of racemic O-carboxyanhydrides using photoredox Ni/Ir catalysts and a specific Zn complex. d-nb.info These stereoblock copolymers are highly isotactic, with high molecular weights and narrow molecular weight distributions, and they show distinct melting temperatures. d-nb.info

Table 1: Influence of this compound on Poly(vinyl alcohol) Properties

| Polymerization Method | Monomers | Controlled Property | Resulting Feature |

| RAFT Polymerization | Vinyl Acetate (VAc), this compound (VTFAc) | Tacticity (Racemic Diad Content) | PVA with tunable stereoregularity (53-56% racemic diads) mdpi.com |

| Temperature & Solvent Controlled Polymerization | Vinyl Acetate (VAc), Hexafluoroisopropanol | Stereoblock Segments | Atactic and syndiotactic blocks within the same polymer chain mdpi.com |

| Statistical Copolymerization | Vinyl Acetate (VAc), this compound (VTFAc) | Thermal Properties | Controlled polyvinyl esters with tunable thermal characteristics rsc.orgresearchgate.net |

Selective Methanolysis for Diblock Copolymer Synthesis

The differential reactivity of the ester groups in copolymers of vinyl acetate and this compound allows for the synthesis of well-defined diblock copolymers through selective hydrolysis. rsc.orgresearchgate.net The trifluoroacetate group in a poly(vinyl acetate-co-vinyl trifluoroacetate) [P(VAc-co-VTFAc)] copolymer is significantly more susceptible to hydrolysis than the acetate group. mdpi.comresearchgate.net

This chemical distinction enables the selective methanolysis of the VTFAc units within a P(VAc-b-VTFAc) diblock copolymer. rsc.org The process yields a well-defined poly(vinyl acetate)-b-poly(vinyl alcohol) (PVAc-b-PVA) diblock copolymer. rsc.org This method provides a straightforward route to amphiphilic block copolymers with a hydrophilic PVA block and a more hydrophobic PVAc block, which are of interest for a variety of applications, including as surfactants and for self-assembly into nanostructures. The increased electronegativity of the trifluoroacetate substituent facilitates this selective hydrolysis without affecting the control over the polymerization process itself. mdpi.comresearchgate.net

Role in Catalysis Research

This compound and its derivatives are integral to various areas of catalysis research, from the development of new catalysts and the study of reaction mechanisms to their application in advanced organic transformations.

The development of efficient catalysts is crucial for controlling reactions involving this compound. Research has explored a range of catalytic systems for both the synthesis of vinyl esters and their subsequent polymerization. For the production of vinyl esters from carboxylic acids and acetylene (B1199291), various catalysts, including those based on zinc, cadmium, mercury, and precious metals like ruthenium and palladium, have been investigated. google.com For instance, supported platinum catalysts have been shown to be effective for the synthesis of vinyl benzoate (B1203000) from benzoic acid and acetylene. google.com

Table 2: Catalysts Used in Reactions Involving Vinyl Esters and Trifluoroacetates

| Reaction Type | Catalyst System | Monomers/Reactants | Product |

| Vinyl Ester Synthesis | Supported Platinum Catalysts | Benzoic Acid, Acetylene | Vinyl Benzoate google.com |

| Controlled Radical Polymerization | Xanthates (RAFT/MADIX) | This compound | Poly(this compound) rsc.orgresearchgate.net |

| Olefin Conversion | (FlDAB)Rh(TFA)(η2-C2H4) | Benzene (B151609), Ethylene (B1197577) | Styrene (B11656) osti.govacs.org |

| Ethylene Copolymerization | Ni- and Pd-diimine complexes | Ethylene, this compound | Ethylene-VTFAc copolymer mdpi.com |

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions involving this compound is essential for optimizing reaction conditions and designing improved catalysts. Detailed mechanistic studies have been conducted on the copolymerization of ethylene with this compound using Ni- and Pd-diimine complexes. mdpi.com Low-temperature NMR experiments revealed that the palladium system favors π-coordination with the monomer, followed by a 2,1-insertion to form a stable five-membered ring chelate intermediate. mdpi.com

In a different catalytic system, the functionalization of acetylene to this compound catalyzed by a gold(III) complex was found to proceed through a putative catalytic cycle involving a double insertion pathway. uio.no Mechanistic investigations have also been crucial in understanding palladium-catalyzed fluorination reactions of cyclic vinyl triflates, where in situ ligand modification was identified as a key process. chemrxiv.org Furthermore, studies on the direct, single-step conversion of benzene and ethylene to styrene using a Rh(I) catalyst with a trifluoroacetate ligand have elucidated competing pathways, involving both monomeric and binuclear rhodium intermediates. osti.govacs.org

The generation of highly reactive vinyl carbocation intermediates offers a powerful strategy for C-H functionalization reactions, enabling the formation of new carbon-carbon bonds. escholarship.org While this compound itself can be a precursor, the broader chemistry involves generating vinyl cations from various vinyl derivatives. wikipedia.org These electrophilic intermediates can undergo intramolecular C-H insertion reactions to construct complex cyclic and polycyclic molecular architectures. d-nb.infonih.gov

Catalytic asymmetric C-H insertion reactions of vinyl carbocations have been developed, showcasing the potential for enantioselective synthesis. d-nb.infonih.gov For example, imidodiphosphorimidate (IDPi) organocatalysts have been successfully employed to facilitate highly enantioselective vinyl carbocation C-H insertion reactions. nih.gov This transition-metal-free approach allows for the stereoselective functionalization of unactivated C(sp³)–H bonds. nih.gov Theoretical calculations often accompany experimental work to support the proposed reaction mechanisms and to understand the origin of the observed enantioselectivity. d-nb.info The chemistry of vinyl cations has been explored in the functionalization of unactivated C(sp³)–H bonds, highlighting their utility in modern synthetic organic chemistry. escholarship.orgd-nb.info

Potential in Medicinal and Agrochemical Chemistry

The incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, is a widely used strategy in the design of pharmaceuticals and agrochemicals to enhance properties such as metabolic stability and binding affinity. researchgate.net this compound plays a crucial role as an intermediate and precursor in the synthesis of these valuable fluorinated molecules.

α-Trifluoromethylated ketones are highly valuable building blocks in organic synthesis. researchgate.netresearchgate.net Research has demonstrated that this compound is a key intermediate in the synthesis of these ketones. x-mol.com In one prominent method, the direct α-trifluoromethylation of acetophenone (B1666503) derivatives is achieved using trifluoroacetic anhydride (B1165640) (TFAA) as the trifluoromethyl source under visible light irradiation with a photocatalyst. x-mol.com Extensive mechanistic investigations of this reaction have revealed that the process involves the formation of a this compound intermediate, which is then transformed into the final α-CF3 derivative. x-mol.com

This transformation highlights an alternative and efficient pathway for constructing α-CF3 carbonyl compounds, moving beyond traditional trifluoromethylation of pre-functionalized ketones. researchgate.net The strategy leverages readily available reagents to create complex fluorinated structures. researchgate.netchinesechemsoc.org Beyond ketones, this compound is part of a broader class of fluorinated compounds used to synthesize various fluorinated building blocks, which are essential for developing new materials and biologically active molecules. beilstein-journals.orgsoton.ac.uk

Table 1: Key Findings in the Synthesis of α-Trifluoromethylated Ketones

| Precursor/Reagent | Intermediate | Product | Key Finding | Source(s) |

|---|---|---|---|---|

| Acetophenone Derivatives & Trifluoroacetic Anhydride (TFAA) | This compound | α-CF3 Ketones | This compound is a crucial intermediate in the photoassisted trifluoromethylation of aromatic ketones. | researchgate.netx-mol.com |

| Aroyl Fluorides & gem-Difluoroalkenes | Not Applicable | α-CF3 Carbonyl Compounds | An alternative disconnection approach that bypasses the need for ketone pre-functionalization. | researchgate.net |

The isoxazole (B147169) ring is a significant scaffold in medicinal chemistry. The introduction of a trifluoromethyl group can enhance the pharmacological profile of isoxazole-containing compounds. A general and effective method has been developed for the synthesis of polysubstituted 5-(trifluoromethyl)isoxazoles. rsc.org This protocol involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of a mild organic base. rsc.orgresearchgate.net

The reaction proceeds efficiently with a diverse range of substituted vinyl azides, yielding the desired trifluoromethyl isoxazole derivatives in moderate to excellent yields. researchgate.net This method provides a facile route to structurally diverse 5-(perfluoroalkyl)isoxazole derivatives. rsc.org It is noteworthy that non-fluorinated anhydrides failed to produce the desired product, suggesting a critical role of the fluorine atoms in facilitating the transformation. researchgate.net

Table 2: Synthesis of 5-(Trifluoromethyl)isoxazoles via Cyclization of Vinyl Azides

| Reactant 1 | Reactant 2 | Conditions | Product | Yield Range | Source(s) |

|---|

Materials Science Applications

In materials science, this compound (VTFAc) is utilized to impart specific properties to polymers, such as enhanced solubility in environmentally benign solvents and unique electrical characteristics.

Supercritical carbon dioxide (sc-CO2) is an attractive alternative to traditional organic solvents for polymer processing. However, many common polymers, like poly(vinyl acetate) (PVAc), have poor solubility in sc-CO2. A successful strategy to overcome this limitation is the copolymerization of vinyl acetate with a fluorinated vinyl ester, such as this compound. researchgate.netmdpi.com

The incorporation of VTFAc units into the polymer chain decreases the strength of polymer-polymer interactions. researchgate.netnih.gov This reduction leads to a significant enhancement in the solubility of the resulting copolymers in sc-CO2. researchgate.net Statistical copolymers of vinyl acetate and this compound have demonstrated exceptionally low cloud-point pressures in sc-CO2 at 40°C compared to other poly(vinyl esters). researchgate.netnih.gov This improved "CO2-philicity" makes these copolymers suitable for applications such as reactive stabilizers and macromolecular surfactants for forming water-in-sc-CO2 emulsions. mdpi.comfigshare.com

Table 3: Effect of this compound (VTFAc) on Polymer Properties in sc-CO2

| Polymer System | Key Monomers | Primary Finding | Application | Source(s) |

|---|---|---|---|---|

| Statistical Copolymers | Vinyl Acetate (VAc), this compound (VTFAc) | Increased VTFAc content decreases polymer-polymer interactions, leading to unprecedentedly low cloud-point pressures. | Enhanced solubility polymers, surfactants for sc-CO2 emulsions. | researchgate.netmdpi.comnih.gov |

Poly(this compound) (PVTFAc) has been investigated for its interesting dielectric and ferroelectric properties. researchgate.netnii.ac.jp The polymer possesses a large dipole moment associated with the CF3 group (approximately 2.3 Debye) and contains structural defects due to the atactic nature of its chain conformation. researchgate.net These characteristics allow for the rotation of dipoles within the polymer's paracrystalline structure when subjected to a high electric field. researchgate.net

Dielectric measurements of PVTFAc have revealed a large dielectric constant and significant dielectric relaxation strength (Δε = 17 at 110 °C) in its α-relaxation region. researchgate.net Following corona poling, the material exhibits stable ferroelectric behavior. researchgate.netresearchgate.net

Table 4: Ferroelectric and Dielectric Properties of Paracrystalline Poly(this compound)

| Property | Condition/Region | Value | Significance | Source(s) |

|---|---|---|---|---|

| Dielectric Relaxation Strength (Δε) | 110 °C (α-relaxation region) | 17 | Indicates significant dipole mobility. | researchgate.net |

| Pyroelectric Constant | After corona poling (80 MV/m, 80 °C) | ~6 μC/m²K | Demonstrates stable pyroelectricity up to the poling temperature. | researchgate.net |

The observed ferroelectricity is attributed to the rotation of molecular chains and the subsequent orientation of the CF3 dipoles within the paracrystals. researchgate.net This behavior makes poly(this compound) a candidate for use in high power density capacitors and flexible electronic applications. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the electronic distribution and energy levels within a molecule, which in turn govern its spectroscopic characteristics. rowansci.com These methods model the distribution of electrons around the nuclei to predict various molecular properties. rowansci.com

Ab initio calculations are instrumental in interpreting X-ray Photoelectron Spectroscopy (XPS) data, which measures core-electron binding energies (BEs) to identify the chemical environment of atoms. acs.org For polymers like poly(vinyl trifluoroacetate) (PVTFA), theoretical calculations are crucial for assigning complex spectral features. bham.ac.ukresearchgate.net

Theoretical investigations into the C(1s) ionization potentials of PVTFA have been conducted using trimer models to represent the polymer chain. researchgate.net In these studies, carbon 1s ionization energies were calculated using Hartree-Fock theory in conjunction with Koopmans' theorem. researchgate.net The results demonstrated that the C(1s) binding energy is significantly influenced by the configuration and conformation of the trifluoroacetate (B77799) functional groups and the degree of substitution along the polymer chain. researchgate.net

A key finding is the significant "β-shift" induced by the highly electronegative fluorine atoms. researchgate.net This effect causes a substantial shift in the binding energy of not only the nearest carbon atoms but also those several bonds away, complicating the interpretation of high-resolution C(1s) spectra. researchgate.net The calculations revealed a linear correlation between the 1s binding energy and the total electrostatic potential at the probed carbon atom, confirming that effects beyond the nearest neighbors are critical. researchgate.net The mean error for calculated core-electron binding energy shifts using these methods is typically between 0.2 and 0.7 eV compared to experimental data. researchgate.net

Table 1: Calculated C(1s) Ionization Potentials for a Poly(vinyl-trifluoroacetate) Trimer Model (Note: This table is illustrative, based on findings that different carbon environments show distinct shifts. Specific values depend on the exact model and computational level.)

| Carbon Atom Type | Description | Expected Relative Chemical Shift (eV) |

|---|---|---|

| -CF3 | Carbon in the trifluoromethyl group | Largest Positive Shift |

| -C(O)O- | Carbonyl carbon in the ester group | Intermediate Positive Shift |

| -CH(O-)- | Methine carbon on the polymer backbone, bonded to the ester group | Small Positive Shift |

| -CH2- | Methylene carbon on the polymer backbone | Reference (Lowest Shift) |

Density Functional Theory (DFT) is a widely used computational method for studying the conformational preferences and vibrational spectra of molecules. While specific DFT studies focusing solely on the conformational analysis of isolated this compound are not extensively documented in the provided sources, the methodology has been applied to its reaction kinetics and to structurally similar molecules. researchgate.netmdpi.comresearchgate.net

For instance, in studies of the photo-oxidation of this compound, DFT methods like MP2/6-311++G(d,p) are used to optimize the geometries of reactants, transition states, and products. researchgate.netnih.gov This level of theory is essential for obtaining accurate structures and vibrational frequencies, which are subsequently used in kinetic calculations. researchgate.net

The conformational and vibrational analysis of the related molecule trifluoroacetyl triflate has been investigated using DFT calculations (B3LYP method with various basis sets). mdpi.comresearchgate.net These studies computed a potential energy surface, identified multiple stable conformers (syn-anti and syn-gauche), and simulated their vibrational spectra to aid in the assignment of experimental IR and Raman bands. mdpi.comresearchgate.net A similar approach would be applicable to this compound to determine its stable conformers and predict its vibrational frequencies based on the rotational possibilities around the C-O and C-C single bonds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the physical movements and interactions of atoms and molecules over time. mdpi.com For this compound, MD simulations have been used to investigate the properties of its polymer, poly(this compound) (PVTFA), and its polymerization process.

Research has utilized MD simulations to explore the CO2-philicity of PVTFA, which is relevant for applications in carbon dioxide capture and separation technologies. connectedpapers.com Additionally, MD simulations have been applied to study the RAFT/MADIX (co)polymerization of this compound, providing microscopic insights into the polymerization behavior and intermolecular interactions that govern the formation of the polymer. dntb.gov.ua While these studies focus on the polymer, the force fields and parameters developed for these simulations are based on the properties of the this compound monomer.

Modeling of Reaction Mechanisms and Kinetics

Theoretical modeling is crucial for elucidating the complex mechanisms and kinetics of chemical reactions involving this compound, particularly its atmospheric degradation.

The kinetics of the reaction between this compound and chlorine atoms, a significant atmospheric oxidant, have been evaluated computationally. researchgate.netnih.gov These studies employ high-level theoretical methods to model the reaction pathway. The kinetics were computed over a temperature range of 200-400 K using Canonical Variational Transition State Theory (CVT). researchgate.netnih.govresearcher.life

To improve the accuracy of the calculated rate constants, especially at lower temperatures, Small Curvature Tunneling (SCT) corrections were incorporated. researchgate.netnih.govresearcher.life This approach accounts for the quantum mechanical effect of tunneling, where a reaction can proceed through an energy barrier rather than over it. The potential energy surface for the reaction was refined using the Interpolated Single Point Energy (ISPE) method at the CCSD(T)/cc-pVTZ//MP2/6-311++G(d,p) level of theory, ensuring a high degree of accuracy in the calculated energetics. researchgate.netnih.gov These computational results have shown a good agreement with experimentally measured rate coefficients. researcher.life

Computational studies have provided detailed kinetic parameters for the gas-phase photo-oxidation of this compound initiated by chlorine atoms. While not a catalytic reaction in the industrial sense, the Cl atom acts as a catalyst for atmospheric degradation. The reaction exhibits a negative temperature dependency, meaning the reaction rate increases as the temperature decreases. researchgate.netnih.gov

The temperature-dependent Arrhenius expression for the reaction with Cl atoms was determined experimentally and supported by theoretical calculations. researchgate.netnih.gov

Table 2: Arrhenius Expression for the Reaction of this compound with Cl Atoms (k = A * exp(-Ea/RT))

| Reaction | Temperature Range (K) | Arrhenius Expression (cm3 molecule-1 s-1) | Source |

|---|---|---|---|

| VTFA + Cl | 268 - 363 | (7.15 ± 1.16) × 10-12 exp((566 ± 50)/T) | researchgate.net |

| VTFA + Cl | 268 - 363 | (7.83 ± 2.26) × 10-12 exp((974 ± 89)/T) | nih.gov |

Note: Discrepancies in the reported values from different sources may arise from variations in experimental setup or reference compounds used in relative rate studies.

Theoretical models of the reaction mechanism show that the Cl atom adds to the vinyl C=C double bond, forming an intermediate complex. researchgate.net This initial addition is the primary pathway under atmospheric conditions. The thermodynamic parameters, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be calculated from the computed electronic energies and vibrational frequencies of the reactants, transition states, and products to further characterize the reaction profile. scirp.org

Investigation of Intermolecular Interactions and Solvent Effects

Computational chemistry and theoretical studies have been instrumental in elucidating the nature of intermolecular interactions involving this compound (VTFAc) and the influence of solvents on its behavior, particularly in the context of polymerization and polymer properties. These studies provide molecular-level insights that complement experimental findings.

A significant area of investigation has been the effect of solvents on the stereoregularity of poly(this compound) (PVTFAc) during radical polymerization. The choice of solvent can influence the tacticity of the resulting polymer chain. For instance, the use of fluoroalcohols as solvents has been shown to affect the stereospecificity of vinyl ester polymerization. dntb.gov.uamdpi.com Theoretical perspectives suggest that interactions between the solvent, the monomer, and the propagating radical chain play a crucial role. dntb.gov.ua In the case of vinyl ester polymerization, specific solvents like fluoroalcohols can promote the formation of syndiotactic polymers. mdpi.com This is often attributed to the formation of hydrogen bonds between the fluoroalcohol and the carbonyl group of the monomer or the growing polymer chain, which influences the approach of the incoming monomer unit.

A study on copolymers of vinyl acetate (B1210297) and this compound synthesized by RAFT/MADIX polymerization systematically investigated the effect of VTFAc content on solubility in scCO₂. The results showed a significant decrease in cloud-point pressures, indicating enhanced solubility, as the molar fraction of VTFAc increased.

Table 1: Cloud-Point Pressures of Poly(VAc-stat-VTFAc) Copolymers in scCO₂ at 40 °C

This table presents data on the solubility of copolymers with varying compositions, showing lower cloud-point pressures (and thus better solubility) with higher this compound content. Data sourced from related research on polymer solubility. researchgate.net

| VTFAc Molar Fraction in Copolymer (%) | Number-Average Molecular Weight ( g/mol ) | Cloud-Point Pressure (bar) |

| 0 | 14,300 | > 2000 |

| 11 | 14,100 | 1030 |

| 23 | 14,800 | 440 |

| 38 | 15,100 | 255 |

| 55 | 15,300 | 170 |

| 74 | 15,200 | 125 |

| 100 | 14,500 | 95 |

Theoretical studies have also been applied to understand reaction mechanisms at a molecular level, such as the reactions of VTFAc with cationic metal complexes used in polymerization catalysis. mdpi.com Density Functional Theory (DFT) calculations, for example, are used to explore the energetics of monomer coordination and insertion, providing insights into factors that control copolymerization processes. mdpi.comnih.gov While not directly studying bulk solvent effects, these computational models inherently account for the intermolecular interactions between the monomer, the catalyst, and potentially a few explicit solvent molecules. nih.gov Furthermore, computational methods have been employed to investigate the kinetics and mechanisms of atmospheric reactions of VTFAc, determining reaction barriers and pathways using high-level theories like CCSD(T) and CVT/SCT. nih.gov

The effect of solvent on the stereoregularity of poly(vinyl esters) is a critical finding, with specific solvents leading to different polymer microstructures.

Table 2: Influence of Solvent on the Stereoregularity of Poly(vinyl ester)s

This table summarizes findings on how different solvents, particularly fluoroalcohols, can influence the racemic diad content (a measure of syndiotacticity) in vinyl ester polymerization. Data adapted from reviews and studies on stereospecific polymerization. mdpi.com

| Monomer | Solvent | Temperature (°C) | Racemic Diad Content (%) |

| Vinyl Acetate | Bulk | 60 | ~50 |

| Vinyl Acetate | Hexafluoroisopropanol | 0 | up to 62.3 |

| VAc / VTFAc | Various | - | 53 - 56 |

Analytical Techniques for Vinyl Trifluoroacetate and Its Polymers

Spectroscopic Characterization

Spectroscopy is fundamental to the molecular-level investigation of vinyl trifluoroacetate (B77799). Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and X-ray Photoelectron Spectroscopy (XPS) provide detailed information about functional groups, atomic connectivity, and elemental composition.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In vinyl trifluoroacetate, the IR spectrum is dominated by absorptions corresponding to the carbonyl group (C=O) of the ester, the carbon-carbon double bond (C=C) of the vinyl group, and the carbon-fluorine (C-F) bonds of the trifluoromethyl group.

The C=O stretching vibration in aliphatic esters typically appears as a strong, sharp band in the region of 1750-1735 cm⁻¹. vscht.cz The C=C stretching vibration of the vinyl group gives rise to a moderate band around 1680-1640 cm⁻¹. vscht.cz Furthermore, the C-F stretching modes of the CF₃ group are expected to produce very strong and characteristic absorptions in the 1300-1100 cm⁻¹ range. The vinyl C-H bonds also show characteristic stretching and bending vibrations. vscht.cz These distinct absorption bands allow for the qualitative identification of this compound and can be used to monitor its polymerization or reaction, for instance, by observing the disappearance of the C=C bond absorption.

Table 1: Characteristic Infrared Absorption Bands for this compound This table is interactive. Click on the headers to sort.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1750 - 1735 | Strong |

| C=C (Vinyl) | Stretch | 1680 - 1640 | Medium |

| C-F | Stretch | 1300 - 1100 | Very Strong |

| =C-H (Vinyl) | Stretch | 3100 - 3000 | Medium |

| =C-H (Vinyl) | Bend (Out-of-plane) | 1000 - 650 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atomic environments. chemicalbook.com

¹H NMR: The proton NMR spectrum of this compound is expected to show a complex pattern for the three vinyl protons (-OCH=CH₂). These protons are chemically distinct and exhibit both geminal and cis/trans couplings, resulting in a characteristic set of multiplets.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two vinyl carbons, the carbonyl carbon, and the trifluoromethyl carbon. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: Due to the presence of the trifluoromethyl group, ¹⁹F NMR is a particularly useful technique. The trifluoroacetyl group typically exhibits a single resonance in the range of -67 to -85 ppm relative to a CFCl₃ standard. researchgate.netscispace.com This signal provides a clear and sensitive probe for the trifluoroacetate moiety.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound This table is interactive. Click on the headers to sort.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -OCH =CH₂ | ~7.0 - 7.5 | Multiplet (dd) |

| ¹H | -OCH=CH ₂ (cis) | ~4.5 - 5.0 | Multiplet (dd) |

| ¹H | -OCH=CH ₂ (trans) | ~4.8 - 5.3 | Multiplet (dd) |

| ¹³C | -OC H=CH₂ | ~140 - 145 | Doublet |

| ¹³C | -OCH=C H₂ | ~95 - 100 | Triplet |

| ¹³C | C =O | ~155 - 160 | Quartet (due to ²JCF) |

| ¹³C | C F₃ | ~110 - 120 | Quartet (due to ¹JCF) |

| ¹⁹F | -CF ₃ | -70 to -80 | Singlet |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. It is particularly valuable for analyzing the surface chemistry of polymers like poly(this compound) (PVTFA). inflibnet.ac.in

The XPS spectrum of PVTFA shows characteristic peaks for carbon (C 1s), oxygen (O 1s), and fluorine (F 1s). The high electronegativity of the fluorine atoms in the trifluoroacetate group induces significant chemical shifts in the C 1s binding energies. researchgate.net This allows for the differentiation of the various carbon environments within the polymer: the hydrocarbon backbone carbons (-CH₂- and -CH-), the carbonyl carbon (C=O), and the trifluoromethyl carbon (-CF₃). inflibnet.ac.in The C 1s signal for the -CF₃ group appears at a much higher binding energy compared to the hydrocarbon backbone due to the strong electron-withdrawing effect of the fluorine atoms. vub.be Similarly, the oxygen atoms in the carbonyl (C=O) and ester (-O-) linkages can also be resolved. inflibnet.ac.in

Table 3: Typical Binding Energies in XPS Analysis of Poly(this compound) This table is interactive. Click on the headers to sort.

| Core Level | Functional Group | Approximate Binding Energy (eV) |

|---|---|---|

| C 1s | -CHₓ- (Backbone) | 285.0 |

| C 1s | -C H-O- | ~286.5 |

| C 1s | C =O | ~289.0 |

| C 1s | -C F₃ | ~293.0 - 294.0 |

| O 1s | C=O | ~532.0 |

| O 1s | -C-O -C- | ~533.5 |

| F 1s | -CF₃ | ~689.0 |

Chromatographic Methods

Chromatography is essential for the separation, identification, and quantification of this compound, as well as for its purification and the analysis of reaction products.

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. It is particularly well-suited for kinetic studies of gas-phase reactions. For example, the kinetics of the reaction of this compound with chlorine atoms have been investigated using a relative rate technique coupled with GC. acs.org In such studies, the decay of this compound concentration over time is monitored relative to a reference compound with a known reaction rate.

Furthermore, GC coupled with detectors such as Mass Spectrometry (GC-MS) or Infrared Spectroscopy (GC-IR) is employed for the identification of reaction products. acs.org This allows for the elucidation of reaction mechanisms, such as the atmospheric photo-oxidation of this compound. acs.org The choice of GC column is critical; for instance, a nonpolar or mid-polarity column is typically used for the separation of vinyl esters and their reaction products. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of compounds. While GC is often preferred for a volatile monomer like this compound, HPLC can be valuable for analyzing its purity, especially for non-volatile impurities, or for analyzing its oligomers and polymers.

For compounds containing the trifluoroacetate group, reversed-phase (RP-HPLC) methods can be developed. The separation of related compounds like trifluoroacetic acid has been achieved using mixed-mode columns that combine reversed-phase and ion-exchange mechanisms or by using ion-interaction reagents in the mobile phase to improve retention and peak shape. sielc.comzodiaclifesciences.comresearchgate.net Such strategies could be adapted to develop methods for assessing the purity of this compound or for isolating it from complex reaction mixtures where other components might not be amenable to GC analysis.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) serves as a critical analytical tool for the molecular characterization of this compound (VTFA) and its corresponding polymer, poly(this compound) (PVTFA). This technique provides indispensable data on molecular weight, structural integrity, and fragmentation pathways, which are essential for confirming the identity of the monomer and elucidating the structure of the polymer.

For the volatile monomer, this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method. In EI-MS, high-energy electrons bombard the molecule, leading to ionization and subsequent fragmentation. libretexts.org This "hard" ionization technique produces a reproducible fragmentation pattern that acts as a molecular fingerprint. emory.edu The molecular ion (M•+) of VTFA (molar mass: 140.06 g/mol ) may be observed, but often with low intensity due to its instability. nih.govsigmaaldrich.comnist.gov The fragmentation is predictable, with the most likely cleavages occurring at the ester linkage. A prominent peak is expected for the trifluoroacetyl cation ([CF₃CO]⁺) at a mass-to-charge ratio (m/z) of 97. Another significant fragment would be the vinyl oxonium ion ([C₂H₃O]⁺) at m/z 43, resulting from the loss of the trifluoroacetyl radical. The observation of the [CF₃]⁺ cation at m/z 69 is also highly probable.

Table 1: Predicted Electron Ionization Mass Fragments of this compound (VTFA)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Chemical Formula |

|---|---|---|

| 140 | Molecular Ion | [C₄H₃F₃O₂]⁺ |

| 97 | Trifluoroacetyl cation | [CF₃CO]⁺ |

| 69 | Trifluoromethyl cation | [CF₃]⁺ |

| 43 | Vinyl oxonium ion | [C₂H₃O]⁺ |

Characterizing the polymer, PVTFA, requires different MS approaches due to its high molecular weight and low volatility.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for the structural analysis of non-volatile polymers. pstc.org The polymer is subjected to rapid thermal decomposition (pyrolysis) in an inert atmosphere, breaking it down into smaller, volatile fragments that are characteristic of its structure. These fragments are then separated by GC and identified by MS. For PVTFA, pyrolysis would likely cause side-chain cleavage, yielding trifluoroacetic acid or its derivatives, and backbone fragmentation leading to the release of the VTFA monomer and various oligomers. rsc.orgresearchgate.net This technique is particularly useful for identifying the constituent monomers in copolymers and for studying polymer degradation mechanisms. jeol.com